![molecular formula C16H20N2O2 B2763299 N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide CAS No. 1252326-44-5](/img/structure/B2763299.png)
N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide is a synthetic compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as CCPA and is known for its unique pharmacological properties. CCPA has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer therapy.
Mécanisme D'action
CCPA exerts its pharmacological effects by binding to adenosine A1 receptors. The binding of CCPA to adenosine A1 receptors results in the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. These signaling pathways ultimately result in the modulation of various physiological processes, including neurotransmission, cardiovascular regulation, and immune response.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects. The compound has been shown to have a cardioprotective effect, as it reduces myocardial infarct size and improves cardiac function. CCPA has also been shown to have a neuroprotective effect, as it reduces neuronal damage and improves cognitive function. The compound has also been shown to have an anti-inflammatory effect, as it reduces the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages for lab experiments, including its high affinity for adenosine A1 receptors and its unique pharmacological properties. However, the compound also has several limitations, including its complex synthesis process and its potential toxicity.
Orientations Futures
There are several future directions for the study of CCPA. One potential direction is the development of novel derivatives of CCPA that have improved pharmacological properties. Another potential direction is the study of CCPA in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of CCPA and its potential applications in various fields of scientific research.
Méthodes De Synthèse
CCPA can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. The synthesis process begins with the reaction of 3,5-dimethylphenol and sodium hydroxide to form 3,5-dimethylphenoxide. The 3,5-dimethylphenoxide is then reacted with chloroacetonitrile to form 3-(3,5-dimethylphenoxy)propanenitrile. The final step involves the reaction of 3-(3,5-dimethylphenoxy)propanenitrile with cyclopropylamine to form CCPA.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have a high affinity for adenosine A1 receptors, which are involved in various physiological processes, including neurotransmission, cardiovascular regulation, and immune response. CCPA has been studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has also been studied for its potential applications in cardiovascular research, as it has been shown to have a cardioprotective effect.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-9-13(2)11-15(10-12)20-8-5-16(19)18(7-6-17)14-3-4-14/h9-11,14H,3-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNABASCSAXATGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCC(=O)N(CC#N)C2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3-(3,5-dimethylphenoxy)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.